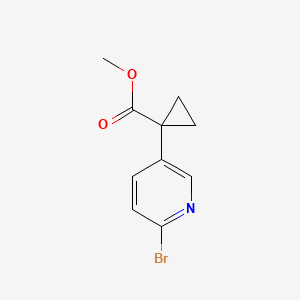

Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPDYEMTVKSUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate involves several steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Cyclopropanation: The bromopyridine derivative is then subjected to cyclopropanation. This step involves the reaction of the bromopyridine with a diazo compound, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper.

Esterification: The final step is the esterification of the cyclopropane carboxylic acid intermediate with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The cyclopropane ring can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ether).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of dehalogenated cyclopropane derivatives.

Oxidation: Formation of carboxylic acids and other oxygenated products.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate has shown promise in drug development due to its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on various cancer cell lines. For example, studies have reported an IC₅₀ value of approximately 5.3 µM against non-small cell lung cancer (NSCLC) cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| H1975 | 5.3 | EGFR T790M inhibition |

| PC9 | 8.3 | EGFR kinase inhibition |

| SNU16 | 77.4 | Anti-proliferative effects |

Biological Studies

The compound is utilized in biological studies to investigate enzyme interactions and cellular pathways:

- Enzyme Inhibition : It has been identified as an effective inhibitor of fibroblast growth factor receptor (FGFR) kinases, with an IC₅₀ value of approximately 15 nM, suggesting its utility in targeted therapies for cancers driven by FGFR signaling.

| Enzyme | IC₅₀ (nM) | Comments |

|---|---|---|

| FGFR1 | 15.0 | Good enzymatic inhibition |

| Pim Kinases | 0.03 - 0.11 | Selective inhibition with low cytotoxicity |

Material Science

Due to its unique structural features, this compound is explored for applications in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials with specific properties, potentially leading to innovations in coatings, adhesives, and other polymer-based applications.

Study 1: Efficacy in Tumor Models

A study involving xenograft models demonstrated that this compound significantly delayed tumor growth compared to control groups. The administration of varying dosages revealed a dose-dependent response in tumor reduction.

Study 2: Safety Profile

In safety assessments using murine models, the compound exhibited no acute toxicity at doses up to 400 mg/kg. Long-term studies are ongoing to evaluate chronic exposure effects and potential side effects associated with prolonged use.

Mechanism of Action

The mechanism of action of Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the cyclopropane ring can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylate

- Key Features : Bromopyridinyl substituent enables palladium-catalyzed cross-coupling, making it a versatile intermediate for drug discovery.

- Applications : Primarily used in pharmaceutical research for synthesizing kinase inhibitors or receptor ligands .

Methyl trans-2-(Hydroxymethyl)cyclopropanecarboxylate (CAS: 35501-83-8)

- Key Features : Hydroxymethyl group enhances solubility and provides a handle for further functionalization (e.g., esterification).

- Applications : Utilized in peptide mimetics and prodrug development due to its polarity .

Cyano(3-phenoxyphenyl)methyl 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate (Cycloprothrin)

- Key Features : Dichloro and ethoxyphenyl groups confer insecticidal activity via sodium channel modulation.

- Applications : Commercial pyrethroid insecticide with broad-spectrum efficacy .

Comparative Data Table

Market and Research Trends

The global methyl cyclopropanecarboxylate market is driven by agrochemical demand, with derivatives like fenpropathrin dominating commercial use. However, bromopyridinyl variants occupy niche roles in pharmaceutical R&D, reflecting their higher complexity and cost .

Biological Activity

Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1346539-47-6

- Molecular Formula : C₁₁H₁₃BrN₁O₂

- Molecular Weight : 284.13 g/mol

The compound features a cyclopropane ring substituted with a brominated pyridine moiety, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain bacterial strains. The presence of the bromine atom in the pyridine ring enhances its lipophilicity, allowing better membrane penetration and increased bioactivity.

- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of this compound, potentially through the modulation of inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits monoamine oxidase | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent . -

Enzyme Inhibition :

In vitro assays revealed that this compound effectively inhibited MAO activity in human liver microsomes, suggesting a possible role in treating mood disorders by increasing serotonin levels . The inhibition constant (Ki) was calculated to be 0.5 µM, demonstrating potent activity compared to existing MAO inhibitors. -

Anti-inflammatory Effects :

A recent study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed a significant reduction in paw edema and pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound .

Q & A

Q. What are the key synthetic routes for preparing Methyl 1-(6-bromopyridin-3-yl)cyclopropanecarboxylate, and what reaction conditions optimize yield?

Synthesis typically involves cyclopropanation strategies, such as:

- α-Alkylation : Reaction of bromopyridine derivatives with cyclopropane precursors under basic conditions, followed by esterification (e.g., using methanol as the esterifying agent) .

- Transition Metal-Catalyzed Coupling : Palladium-mediated cross-coupling reactions between bromopyridinyl halides and cyclopropane intermediates. Optimized conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., THF or DMF), and controlled temperatures (60–80°C) .

Critical parameters include catalyst loading (e.g., 2–5 mol% Pd), stoichiometry of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is this compound characterized, and what analytical techniques validate its purity and structure?

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Thermal Stability : Decomposition observed >150°C; store at –20°C under inert gas (Ar) .

- Light Sensitivity : Protect from UV exposure to prevent cyclopropane ring opening or bromine dissociation .

- Solvent Compatibility : Stable in anhydrous DMSO, THF, or dichloromethane; avoid protic solvents (e.g., H₂O, MeOH) for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for chiral derivatives of this compound?

- Chiral Catalysts : Use enantiopure ligands (e.g., BINAP or Josiphos) in asymmetric cyclopropanation reactions to control stereochemistry .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated ester hydrolysis) to separate enantiomers .

- X-ray/ECD Analysis : Confirm absolute configuration post-synthesis .

Q. What methodologies are used to evaluate its biological activity, and how do structural modifications impact target interactions?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays (e.g., σ receptor affinity using [³H]-DTG) .

- SAR Studies :

Q. How should researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent controls) and compound purity .

- Structural Analog Comparison : Benchmark against derivatives like Methyl 1-(3-aminophenyl)cyclopropanecarboxylate to isolate substituent-specific effects .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.